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molecular formula C5H2ClFN2O3 B1321983 2-Chloro-5-fluoro-4-nitropyridine 1-oxide CAS No. 405230-80-0

2-Chloro-5-fluoro-4-nitropyridine 1-oxide

Cat. No. B1321983
M. Wt: 192.53 g/mol
InChI Key: MEGKAPYCJRCDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960568B2

Procedure details

2-Chloro-5-fluoropyridine-N-oxide (10, 3.5 g, 23.7 mmol) was gradually added to 46 mL of concentrated sulfuric acid, followed by 10 g of potassium nitrate with stirring. The reaction mixture was heated at 120° C. for 2 h, cooled and poured onto 160 g of crushed ice. The solution was neutralized by dropwise addition of 28% ammonium hydroxide with stirring, while the temperature was maintained below 15° C. with an ice bath. The light yellow crystals which precipitated were collected by filtration, washed with ice water, and dried to yield 2.7 g (59%) of product. A small sample was purified by silica gel column chromatography (CH2Cl2/EtOAc, 4:1, v/v, Rf 0.71): mp 131-132° C.; 1H NMR (DMSO-d6) δ8.70 (m, 1 H, 3-H), 9.12 (m, 1 H, 6-H). Analysis calculated for C5H2ClFN2O3: C, 31.19; H, 1.05; N, 14.55. Found: C, 31.36; H, 1.16; N, 14.75.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N+:3]=1[O-:9].S(=O)(=O)(O)O.[N+:15]([O-])([O-:17])=[O:16].[K+].[OH-].[NH4+]>>[Cl:1][C:2]1[CH:7]=[C:6]([N+:15]([O-:17])=[O:16])[C:5]([F:8])=[CH:4][N+:3]=1[O-:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=[N+](C=C(C=C1)F)[O-]
Name
Quantity
46 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice
Quantity
160 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
with stirring, while the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 15° C. with an ice bath
CUSTOM
Type
CUSTOM
Details
The light yellow crystals which precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=[N+](C=C(C(=C1)[N+](=O)[O-])F)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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